c-Di-AMP Drives a Unique IL-12/IL-23p40 and Th17-Skewing Profile Compared to cGAMP
In a head-to-head comparison of mucosal adjuvants, c-di-AMP demonstrated significantly stronger induction of IL-12/IL-23p40 than cGAMP in vitro [1]. While both CDNs enhanced antigen-specific humoral, Th1, and Th2 responses to a similar extent in mouse immunization studies, c-di-AMP was a stronger enhancer of the Th17 response [1].
| Evidence Dimension | Cytokine induction and T helper cell polarization |
|---|---|
| Target Compound Data | Stronger induction of IL-12/IL-23p40; stronger enhancement of Th17 response |
| Comparator Or Baseline | cGAMP (cyclic GMP-AMP) - weaker IL-12/IL-23p40 induction; weaker Th17 enhancement |
| Quantified Difference | Qualitative superiority stated; exact fold-change not reported in abstract but described as 'stronger' in both dimensions |
| Conditions | Mouse immunization studies (intranasal) and in vitro DC/macrophage assays |
Why This Matters
For vaccine formulations targeting pathogens requiring Th17 immunity (e.g., extracellular bacteria, fungi, mucosal pathogens), c-di-AMP provides a distinct immunological advantage over cGAMP.
- [1] Skrnjug I, Rueckert C, Libanova R, et al. The mucosal adjuvant cyclic di-AMP enhances immune responses. CORE ID: 131192431. View Source
